Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate
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Overview
Description
Ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate typically involves the condensation of an appropriate benzodiazepine precursor with ethyl acetate. One common method involves the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different benzodiazepine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzodiazepine ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various benzodiazepine derivatives, which are studied for their pharmacological properties.
Biology: The compound is investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
Ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is unique due to its specific chemical structure, which allows for distinct interactions with biological targets. Its ethyl acetate moiety provides additional versatility in chemical modifications, enabling the synthesis of a wide range of derivatives with potentially diverse pharmacological activities.
Properties
IUPAC Name |
ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-13(17)8-9-7-12(16)15-11-6-4-3-5-10(11)14-9/h3-7,14H,2,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGDBPDXUSFOML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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